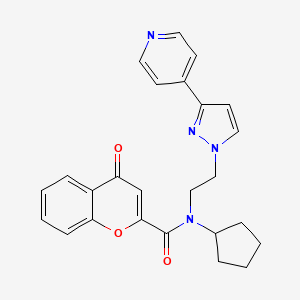
N-cyclopentyl-4-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-4-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclopentyl-4-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide is a novel compound with potential biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of chromene derivatives, which are known for their diverse biological activities. The structure can be summarized as follows:
- Core Structure : Chromene
- Substituents : Cyclopentyl group, pyridine, and pyrazole moieties
Structural Formula
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated its effectiveness against various cancer cell lines, including:
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways related to cancer progression.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The following table summarizes its inhibitory effects:
These findings suggest that the compound may be beneficial in treating conditions associated with chronic inflammation.
Cholinesterase Inhibition
Cholinesterases play a crucial role in neurotransmission, and their inhibition is a target for Alzheimer's disease therapy. The compound demonstrated moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
The dual inhibition suggests potential applications in neurodegenerative diseases.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies revealed that the compound forms stable complexes with target enzymes through hydrogen bonds and hydrophobic interactions.
Key Findings from Docking Studies
- Binding Affinity : High binding affinity to COX enzymes and cholinesterases.
- Interaction Sites : Specific amino acid residues involved in binding were identified, which could inform future modifications to enhance activity.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Study on Anticancer Activity : A comprehensive evaluation involving various cancer cell lines showed promising results, indicating potential as an anticancer agent.
"The compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 of 8.5 µM" .
-
Anti-inflammatory Study : Investigations into the anti-inflammatory properties revealed effective inhibition of COX enzymes, suggesting therapeutic potential in inflammatory diseases.
"Inhibition of COX-2 at low micromolar concentrations highlights its potential role in managing inflammation" .
-
Neuroprotective Effects : The dual inhibition of cholinesterases suggests that this compound could be explored further for neuroprotective applications.
"Moderate inhibition against cholinesterases positions this compound as a candidate for Alzheimer's disease treatment" .
属性
IUPAC Name |
N-cyclopentyl-4-oxo-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c30-22-17-24(32-23-8-4-3-7-20(22)23)25(31)29(19-5-1-2-6-19)16-15-28-14-11-21(27-28)18-9-12-26-13-10-18/h3-4,7-14,17,19H,1-2,5-6,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSGKXVMFRZUGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














